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molecular formula C13H12O2 B8689912 1-(6-Hydroxynaphthalen-2-yl)propan-1-one CAS No. 33828-92-1

1-(6-Hydroxynaphthalen-2-yl)propan-1-one

Cat. No. B8689912
M. Wt: 200.23 g/mol
InChI Key: YIRMOLBYIHACJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532361

Procedure details

To a solution of 10 g of 2-methoxy-6-propionyl-naphthalene, prepared according to J. Chem. Soc. (1934), p. 864, in acetic acid (45 ml) and kept under reflux, 47 ml of aqueous HBr (48% by weight) is added during a three-hour time period. The resulting suspension is poured onto 500 g of crushed ice; the formed tars are left in the reaction flask. A suspension is obtained which is filtered on a Buchner filter. The solid material is washed with 100 ml of water, 50 ml of saturated aqueous solution of NaHCO3, and then with 50 ml of water. After drying in air and in an oven at 60° C. for 10 hours, 5.3 g of pink-white product is obtained with the following characteristics:
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13](=[O:16])[CH2:14][CH3:15])[CH:9]=2)[CH:4]=1.Br>C(O)(=O)C>[C:13]([C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[CH:4]=[C:3]([OH:2])[CH:12]=[CH:11]2)(=[O:16])[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)C(CC)=O
Step Two
Name
Quantity
47 mL
Type
reactant
Smiles
Br
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
the formed tars are left in the reaction flask
CUSTOM
Type
CUSTOM
Details
A suspension is obtained which
FILTRATION
Type
FILTRATION
Details
is filtered on a Buchner
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The solid material is washed with 100 ml of water, 50 ml of saturated aqueous solution of NaHCO3
CUSTOM
Type
CUSTOM
Details
After drying in air and in an oven at 60° C. for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)C=1C=C2C=CC(=CC2=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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